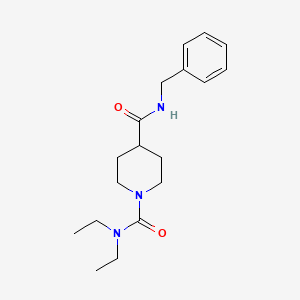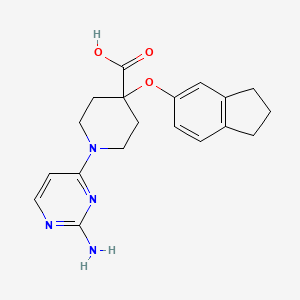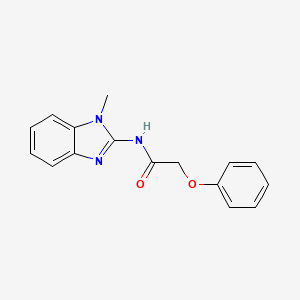![molecular formula C20H18BrNO3 B5401070 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol, also known as BE-3, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In neurodegenerative diseases, this compound inhibits oxidative stress and inflammation, which are known to contribute to neuronal damage. In antimicrobial activity, this compound inhibits the growth of bacterial strains by interfering with their metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in neurodegenerative diseases, and antimicrobial activity against certain bacterial strains. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, a limitation of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
For 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol research include further investigation of its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, the development of more potent and selective derivatives of this compound may lead to improved therapeutic outcomes. Finally, the exploration of novel synthetic routes and modifications of the this compound structure may lead to the discovery of new compounds with even greater potential for scientific research.
Métodos De Síntesis
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate, followed by the reaction with 2-amino-4-ethoxyphenol and 8-hydroxyquinoline. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to induce cell death in cancer cells through the inhibition of topoisomerase II. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects through the inhibition of oxidative stress and inflammation. In antimicrobial activity, this compound has been shown to have inhibitory effects on the growth of certain bacterial strains.
Propiedades
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-3-25-19-11-14(16(21)12-18(19)24-2)8-10-15-9-7-13-5-4-6-17(23)20(13)22-15/h4-12,23H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWMQPWXNITBU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
